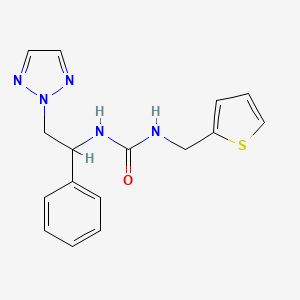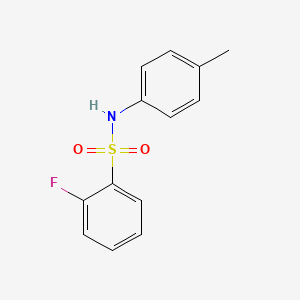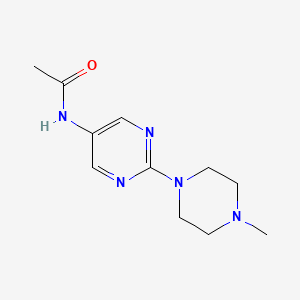
1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as PTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTU is a triazole-based urea derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea in cancer cells is not fully understood. However, it has been reported that this compound inhibits the activity of the enzyme thioredoxin reductase (TrxR), which is overexpressed in many types of cancer cells. TrxR plays a crucial role in maintaining the redox balance in cancer cells, and its inhibition by this compound leads to oxidative stress and cell death.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. In addition to its antitumor activity, this compound has been reported to exhibit anti-inflammatory, antioxidant, and antiviral activities. This compound has also been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It is a relatively new compound, and its mechanism of action in various biological systems is not fully understood. This compound is also not readily available commercially, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea research. One direction is to further investigate the mechanism of action of this compound in cancer cells and other biological systems. Another direction is to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, the development of more efficient and scalable synthesis methods for this compound could facilitate its use in various scientific research applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been reported to exhibit potent antitumor activity against various types of cancer cells. This compound also exhibits various biochemical and physiological effects and has several advantages for lab experiments. However, this compound has some limitations, and its mechanism of action in various biological systems is not fully understood. There are several future directions for this compound research, and further investigation could lead to the development of new therapies and treatments for various diseases and conditions.
Métodos De Síntesis
1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been synthesized using various methods, including the reaction of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanone with thiophen-2-ylmethylamine followed by reaction with urea. Another method involves the reaction of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanone with thiophen-2-ylmethylisocyanate followed by reaction with ammonia. Both methods have been reported to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in cancer research. This compound has been reported to exhibit potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. This compound has also been reported to inhibit tumor growth in vivo in animal models.
Propiedades
IUPAC Name |
1-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c22-16(17-11-14-7-4-10-23-14)20-15(12-21-18-8-9-19-21)13-5-2-1-3-6-13/h1-10,15H,11-12H2,(H2,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHXRDTDAEFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2881276.png)
![3,4,5-trimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2881277.png)

![4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde](/img/structure/B2881280.png)
![4-Bromo-2-{[(3,5-dimethylphenyl)amino]methyl}phenol](/img/structure/B2881281.png)
![(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2881283.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2881286.png)
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2881288.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2881291.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2881292.png)
